molecular formula C19H21N5 B2990362 2-Cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole CAS No. 2380086-96-2

2-Cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole

Cat. No. B2990362
CAS RN: 2380086-96-2
M. Wt: 319.412
InChI Key: HHPZOHSIQSAEFZ-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole” is a complex organic compound that contains several interesting substructures, including a benzimidazole and a pyrimidine . These structures are common in many biologically active compounds .


Molecular Structure Analysis

The compound contains a benzimidazole moiety, which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole and pyrimidine moieties. For instance, benzimidazoles are known to participate in various chemical reactions, often acting as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole moiety could contribute to its solubility and stability .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many benzimidazole derivatives have demonstrated diverse biological activities, such as antimicrobial, anticancer, antiviral, and antiparasitic effects .

Future Directions

Given the wide range of biological activities demonstrated by benzimidazole and pyrimidine derivatives, this compound could potentially be explored for various applications in medicinal chemistry .

properties

IUPAC Name

2-cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-2-13-9-20-19(21-10-13)23-11-15(12-23)24-17-6-4-3-5-16(17)22-18(24)14-7-8-14/h3-6,9-10,14-15H,2,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPZOHSIQSAEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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